Cas no 197252-01-0 (Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester)
![Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester structure](https://pt.kuujia.com/scimg/cas/197252-01-0x500.png)
197252-01-0 structure
Nome do Produto:Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester
N.o CAS:197252-01-0
MF:C33H38O2P2
MW:528.601150989532
CID:138374
Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester
- 1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane Application: Asymmetric hydrogenation StoreN2Ar
- 1s,5s,6s-(-)-1,6-bis(diphenylphosphinoxy)spiro[4.4]nonane, cth-(s)-spirop
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane,min.CTH-(S)-SpiroP
- CTH-(S)-SPIROP
- min.cth-(s)-spirop
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro4.4ünonane
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro4.4ünonane, CTH-(S)-SpiroP, 95%
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane,min.95%CTH-(S)-SpiroP
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane Application: Asymmetric hydrogenation StoreN2Ar
-
- Inchi: 1S/C33H38O2P2/c34-36(27-15-5-1-6-16-27,28-17-7-2-8-18-28)31-23-13-25-33(31)26-14-24-32(33)37(35,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-32,34-37H,13-14,23-26H2
- Chave InChI: HPSLSXLEXHXXRN-UHFFFAOYSA-N
- SMILES: C1(P(C2=CC=CC=C2)(C2=CC=CC=C2)O)C2(CCCC2P(C2=CC=CC=C2)(C2=CC=CC=C2)O)CCC1
Propriedades Computadas
- Massa Exacta: 524.20300
- Massa monoisotópica: 524.203
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 4
- Complexidade: 228
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1
- Carga de Superfície: 0
- Superfície polar topológica: 80.6
- Contagem de Tautomeros: 3
Propriedades Experimentais
- Densidade: g/cm3
- Ponto de ebulição: 628.7°Cat760mmHg
- Ponto de Flash: 420.9°C
- PSA: 45.64000
- LogP: 7.20680
Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Informações de segurança
- Instrução de Segurança: S22-S24/25
- Termo de segurança:S22-24/25
Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Literatura Relacionada
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
197252-01-0 (Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester) Produtos relacionados
- 1182709-64-3(3,5-Difluoro-2-formylbenzonitrile)
- 879197-67-8((3-(3-THYMINYL)PROPIONOXY)PROPYLTRIMETHOXYSILANE)
- 254732-34-8(5(6)-CR 110, SE [5(6)-CarboxyrhodaMine 110, succiniMidyl ester hydrochloride])
- 1040669-49-5(N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide)
- 946221-45-0(1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)
- 2138837-15-5(Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate)
- 724738-02-7(N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)-4-methylbenzene-1-sulfonamide)
- 2138080-72-3(5-chloro-2-(2-methylpropyl)pyridine-4-carbonitrile)
- 2228124-27-2(methyl 2-amino-3-(6-bromopyridin-2-yl)-3-methylbutanoate)
- 883711-28-2(3-2-(4-methoxyphenyl)acetamido-N-phenyl-1-benzofuran-2-carboxamide)
Fornecedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
